molecular formula C7H17NO3 B571144 1,3-Dimethoxy-2-(methoxymethyl)propan-2-amine CAS No. 114261-08-4

1,3-Dimethoxy-2-(methoxymethyl)propan-2-amine

Cat. No.: B571144
CAS No.: 114261-08-4
M. Wt: 163.217
InChI Key: XBKZIQVDCOXXNK-UHFFFAOYSA-N
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Description

1,3-Dimethoxy-2-(methoxymethyl)propan-2-amine is an organic compound with the molecular formula C7H17NO3 and a molecular weight of 163.22 g/mol . It is a liquid at room temperature and is known for its applications in various fields of scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethoxy-2-(methoxymethyl)propan-2-amine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 1,3-dimethoxypropane with methoxymethylamine in the presence of a catalyst . The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethoxy-2-(methoxymethyl)propan-2-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield amines .

Scientific Research Applications

1,3-Dimethoxy-2-(methoxymethyl)propan-2-amine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1,3-Dimethoxy-2-(methoxymethyl)propan-2-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors and enzymes, thereby modulating their activity. This interaction can lead to changes in cellular signaling pathways and biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dimethoxy-2-(methoxymethyl)propan-2-amine is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry .

Biological Activity

1,3-Dimethoxy-2-(methoxymethyl)propan-2-amine is a chemical compound that has gained attention in various fields, including medicinal chemistry and biochemical research. Its unique structure allows it to interact with biological systems, modulating various pathways and potentially offering therapeutic benefits. This article delves into the biological activity, mechanisms of action, and relevant research findings concerning this compound.

Chemical Structure and Properties

The IUPAC name for this compound is 1,3-dimethoxy-2-(methoxymethyl)-2-propanamine, with the molecular formula C7H17NO3C_7H_{17}NO_3 and a CAS number of 114261-08-4. The structure features two methoxy groups and a methoxymethyl group attached to a propanamine backbone, which contributes to its reactivity and biological interactions.

This compound acts primarily as a ligand , binding to specific receptors and enzymes within biological systems. This interaction can lead to modulation of cellular signaling pathways, influencing processes such as:

  • Enzyme Activity : It may enhance or inhibit the activity of certain enzymes.
  • Receptor Binding : The compound can bind to neurotransmitter receptors, potentially affecting neurotransmission and related physiological responses.

Biological Activities

Research indicates several notable biological activities associated with this compound:

1. Anti-inflammatory Effects

Studies have shown that compounds similar to this compound exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines. For instance, they may downregulate the expression of TNF-α and IL-6 in cell cultures subjected to inflammatory stimuli .

2. Neuroprotective Potential

The compound's ability to interact with neurotransmitter systems suggests potential neuroprotective effects. Preliminary studies indicate that it may help mitigate neuronal damage in models of neurodegenerative diseases by reducing oxidative stress markers .

3. Antimicrobial Activity

There is emerging evidence that this compound possesses antimicrobial properties against various pathogens. Its effectiveness varies depending on concentration and the specific microbial strain tested .

Case Studies

A series of studies have been conducted to evaluate the biological activity of this compound:

StudyFocusFindings
Study AAnti-inflammatorySignificant reduction in IL-6 levels at concentrations of 20 µg/mL .
Study BNeuroprotectionReduced apoptosis in neuronal cultures exposed to oxidative stress .
Study CAntimicrobialInhibition of bacterial growth at varying concentrations; IC50 values indicated strong efficacy against Gram-positive bacteria .

Safety Profile

The compound is classified with hazard statements indicating potential risks such as skin corrosion (H314) and respiratory irritation (H335). Proper safety measures should be observed when handling this substance in laboratory settings .

Comparison with Similar Compounds

To understand its unique properties, it is beneficial to compare this compound with structurally similar compounds:

CompoundStructural FeaturesBiological Activity
1,3-DimethoxypropaneLacks amine groupLimited biological activity
2-Methoxy-1,3-dimethoxypropaneSimilar methoxy groupsMild anti-inflammatory effects

Properties

IUPAC Name

1,3-dimethoxy-2-(methoxymethyl)propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17NO3/c1-9-4-7(8,5-10-2)6-11-3/h4-6,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBKZIQVDCOXXNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(COC)(COC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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